NMR Fingerprint vs. Isomeric Mixtures
The presence of a single ¹H NMR spectrum held in the SpectraBase database confirms the identity of the 4-nitrobenzoyl regioisomer and distinguishes it from the 3-nitro analog, which also shares the molecular formula C₁₇H₁₆ClN₃O₅S [1]. Without such spectroscopic verification, a purchaser risks receiving an isomeric mixture or the wrong regioisomer.
| Evidence Dimension | Spectroscopic identity (¹H NMR) |
|---|---|
| Target Compound Data | 1 ¹H NMR spectrum deposited (SpectraBase ID 1TdtY1pWAse) for 1-[(4-chlorophenyl)sulfonyl]-4-(3-nitrobenzoyl)piperazine, confirming the 4‑chlorophenyl‑sulfonyl and nitro‑benzoyl connectivity [1]. |
| Comparator Or Baseline | 3‑nitrobenzoyl regioisomer: same MF (C₁₇H₁₆ClN₃O₅S) but distinct ¹H NMR fingerprint expected due to different aromatic substitution pattern [1]. |
| Quantified Difference | Qualitatively distinct ¹H NMR peak multiplicity/chemical shift pattern; no spectral overlap with wrong regioisomer. |
| Conditions | NMR spectroscopy (standard conditions; solvent not specified in database entry). |
Why This Matters
The availability of a verified ¹H NMR spectrum reduces the risk of purchasing a mis‑assigned isomer, ensuring reproducibility in structure‑based drug design or SAR studies.
- [1] SpectraBase. (2025). piperazine, 1-[(4-chlorophenyl)sulfonyl]-4-(3-nitrobenzoyl)- (Compound ID 1TdtY1pWAse). Wiley Science Solutions. View Source
